6'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one
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Overview
Description
6’-Methoxyspiro[cyclopropane-1,3’-indolin]-2’-one is a spirocyclic compound that features a unique structural motif where a cyclopropane ring is fused to an indolinone core. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Scientific Research Applications
6’-Methoxyspiro[cyclopropane-1,3’-indolin]-2’-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of new materials with unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Methoxyspiro[cyclopropane-1,3’-indolin]-2’-one typically involves the cyclopropanation of an indolinone derivative. One common method is the diastereoselective synthesis using tosylhydrazone salts as precursors . The reaction conditions often include the use of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
While specific industrial production methods for 6’-Methoxyspiro[cyclopropane-1,3’-indolin]-2’-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
6’-Methoxyspiro[cyclopropane-1,3’-indolin]-2’-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the indolinone core can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
The major products formed from these reactions include various functionalized derivatives of the original compound, such as hydroxylated, carboxylated, or substituted spirocyclic indolinones.
Mechanism of Action
The mechanism of action of 6’-Methoxyspiro[cyclopropane-1,3’-indolin]-2’-one involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to fit into binding sites of enzymes or receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with proteins involved in cell signaling and regulation.
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclopropane-1,3’-indolin]-2’-one: Lacks the methoxy group, making it less hydrophobic.
6’-Hydroxyspiro[cyclopropane-1,3’-indolin]-2’-one: Contains a hydroxyl group instead of a methoxy group, which can alter its reactivity and biological activity.
Spiro[cyclopropane-1,3’-indolin]-2’-one derivatives: Various derivatives with different substituents on the indolinone or cyclopropane rings.
Uniqueness
6’-Methoxyspiro[cyclopropane-1,3’-indolin]-2’-one is unique due to its methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Properties
IUPAC Name |
6-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-14-7-2-3-8-9(6-7)12-10(13)11(8)4-5-11/h2-3,6H,4-5H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIKMUFAOPDTESY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3(CC3)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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